molecular formula C18H20N2O3 B2648400 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide CAS No. 955686-33-6

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide

Cat. No.: B2648400
CAS No.: 955686-33-6
M. Wt: 312.369
InChI Key: JEWCAIRHWMAXFA-UHFFFAOYSA-N
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Description

Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known to be used in the synthesis of a wide range of biologically active heterocycles .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of furan-2-carbonyl chloride with a suitable amine to form an amide . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide .


Molecular Structure Analysis

The molecular structure of similar compounds is determined by several active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups . These centers allow them to participate in diverse types of reactions .


Chemical Reactions Analysis

Furan-2-carbonyl compounds can undergo a variety of chemical reactions. For instance, heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles resulted in the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles and their condensed candidates .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The research highlights methods for synthesizing derivatives of tetrahydroisoquinolines incorporating furan-2-carbonyl groups. These methods are essential for creating compounds with potential therapeutic applications due to their structural diversity and complexity. For example, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involves detailed reaction conditions to yield various pharmacophorically relevant tetrahydroisoquinolinones (Kandinska et al., 2006).

  • Structural Characterization : Studies also focus on the structural elucidation of these compounds through methods such as X-ray diffraction. For instance, a compound structurally similar to the query, featuring a furan-2-carbonyl group attached to a tetrahydroisoquinoline ring, was synthesized and characterized, highlighting its potential as a therapeutic agent due to its anticancer, antibacterial, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).

Potential Bioactive Applications

  • Antibacterial Activity : Compounds synthesized with furan-2-carbonyl structural motifs have been evaluated for their antibacterial activity. For instance, a study on the synthesis and antibacterial activity evaluation of (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline demonstrated promising antibacterial properties, indicating potential applications in developing new antibacterial agents (Murugavel et al., 2015).

  • Anti-tuberculosis Activity : Another significant application is in the field of anti-tuberculosis drug development. A one-pot synthesis of derivatives featuring the furan-2-yl-methyl group demonstrated potential anti-tuberculosis activities, underscoring the importance of such structural motifs in medicinal chemistry (Bai et al., 2011).

Future Directions

The future directions in the research of such compounds could involve exploring their potential biological activities and developing more efficient synthesis methods . The use of bio-based materials and furan platform chemicals (FPCs) directly available from biomass is also a promising direction .

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)17(21)19-15-6-5-13-7-8-20(11-14(13)10-15)18(22)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWCAIRHWMAXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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